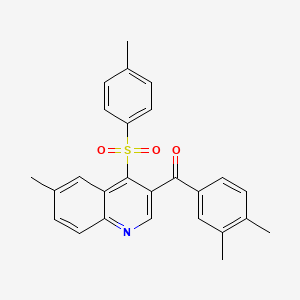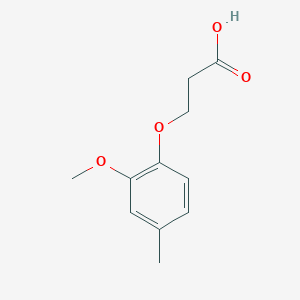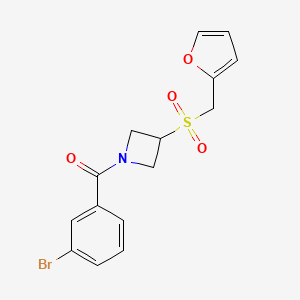
1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride, also known as BTEC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Wirkmechanismus
The exact mechanism of action of 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride is not fully understood, but it is believed to work by modulating the activity of neurotransmitters such as dopamine and acetylcholine. 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride has been shown to increase the release of dopamine and enhance the activity of acetylcholine receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride in lab experiments is its specificity for certain neurotransmitters, which allows researchers to target specific pathways and receptors. Additionally, 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride has low toxicity and is relatively easy to synthesize. However, one limitation of using 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride is its limited solubility, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Additionally, 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride may have applications in the treatment of depression and other mood disorders. Further research is needed to fully understand the mechanism of action of 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride and its potential therapeutic applications.
Synthesemethoden
1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride can be synthesized through a multistep process, starting with the reaction of benzylamine with epichlorohydrin to form N-benzyl-2-chloroethylamine. This intermediate is then reacted with 2-hydroxyethylamine to form N-benzyl-2-(2-hydroxyethyl)ethylamine. Finally, this compound is reacted with o-tolyl chloromethyl ether to form 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can enhance cognitive function. Additionally, 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-[benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3.ClH/c1-16-7-5-6-10-19(16)23-15-18(22)14-20(11-12-21)13-17-8-3-2-4-9-17;/h2-10,18,21-22H,11-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGAYJFQBFRFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN(CCO)CC2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816244 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide](/img/structure/B2782646.png)
![4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2782647.png)

![N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2782650.png)


![Methyl 4-methoxy-3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate](/img/structure/B2782653.png)

![5-methyl-N-(3-(trifluoromethyl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2782656.png)
![Ethyl 4-((4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2782658.png)


![Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate](/img/structure/B2782663.png)